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Biotin-LC-GRGDS Trifluoroacetate - 2022956-45-0

Biotin-LC-GRGDS Trifluoroacetate

Catalog Number: EVT-6428253
CAS Number: 2022956-45-0
Molecular Formula: C35H56F3N11O14S
Molecular Weight: 943.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Biotin-LC-GRGDS Trifluoroacetate is a synthetic compound that combines biotin with a peptide sequence known as GRGDS (Gly-Arg-Gly-Asp-Ser). This compound is primarily used in biomedical research, particularly in studies related to cell adhesion and integrin interactions. The GRGDS sequence is recognized for its role in mimicking the binding sites of extracellular matrix proteins, facilitating cell attachment and migration.

Source

The compound is commercially available from various suppliers, including Anaspec, which provides detailed specifications and applications for the biotin-labeled GRGDS peptide . It is synthesized through peptide chemistry techniques, often involving solid-phase peptide synthesis.

Classification

Biotin-LC-GRGDS Trifluoroacetate falls under the category of bioconjugates and peptide ligands. It is classified as a synthetic peptide that incorporates biotin, a vitamin that plays a crucial role in cellular metabolism and is widely used in biochemical assays due to its strong affinity for streptavidin.

Synthesis Analysis

Methods

The synthesis of Biotin-LC-GRGDS Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The process includes the following steps:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to the growing peptide chain using coupling reagents.
  2. Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
  3. Biotinylation: Biotin is conjugated to the peptide via a linker, often 6-aminohexanoate, which provides flexibility and spatial separation between the biotin and the GRGDS sequence.
  4. Cleavage: The completed peptide is cleaved from the solid support using trifluoroacetic acid (TFA) to yield Biotin-LC-GRGDS .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the identity and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of Biotin-LC-GRGDS Trifluoroacetate is C35H56F3N11O14SC_{35}H_{56}F_3N_{11}O_{14}S. The structure consists of:

  • Biotin moiety: Essential for binding to streptavidin.
  • GRGDS sequence: A pentapeptide critical for cell adhesion.
  • Linker: A flexible 6-aminohexanoate spacer that connects biotin to the GRGDS sequence.

Data

The molecular weight of Biotin-LC-GRGDS Trifluoroacetate is approximately 853.9 g/mol. Its structural characteristics enable it to interact effectively with integrin receptors on cell surfaces, promoting cellular responses necessary for various biological processes .

Chemical Reactions Analysis

Reactions

Biotin-LC-GRGDS can undergo several significant reactions:

  1. Binding Reactions: The compound binds specifically to integrins, which are transmembrane receptors that mediate cell-extracellular matrix adhesion.
  2. Competitive Inhibition: It can inhibit the binding of other ligands to integrins due to its structural similarity, which can be utilized in experimental settings to study integrin functions .

Technical Details

The binding affinity and specificity of Biotin-LC-GRGDS can be measured using various biochemical assays, including enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) techniques, allowing researchers to quantify interactions with target cells or proteins .

Mechanism of Action

Process

Biotin-LC-GRGDS acts by mimicking natural ligands that bind to integrins, specifically targeting αvβ3 and α5β1 integrins. Upon binding:

  1. Cell Adhesion: The compound promotes cell attachment by engaging integrins on the cell surface.
  2. Signal Transduction: This interaction triggers intracellular signaling pathways that can lead to changes in cell behavior, such as migration or proliferation.

Data

Studies have shown that GRGDS-containing peptides can significantly influence endothelial cell behavior, inhibiting angiogenesis when used in vitro .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or lyophilized form.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in various biological assays.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The trifluoroacetate group enhances solubility but may also affect the reactivity of the compound under certain conditions .

Relevant analyses include HPLC for purity assessment and MS for molecular weight determination.

Applications

Biotin-LC-GRGDS Trifluoroacetate has several scientific uses:

  • Cell Adhesion Studies: Used extensively in research focused on cell adhesion mechanisms and integrin interactions.
  • Drug Delivery Systems: Its ability to target specific cells makes it useful in developing targeted drug delivery vehicles.
  • Tissue Engineering: Employed in scaffolds designed for tissue regeneration due to its role in promoting cell attachment .
Molecular Design and Functional Rationale of Biotin-LC-GRGDS

Structural Basis of RGD Motif in Integrin Recognition

The Arg-Gly-Asp (RGD) tripeptide motif serves as a fundamental molecular recognition sequence mediating cellular adhesion through specific interactions with integrin receptors. This evolutionary conserved motif, first identified in fibronectin in 1984, functions as a primary docking site for extracellular matrix (ECM) proteins including vitronectin, fibrinogen, and osteopontin [2] [10]. Biotin-LC-GRGDS incorporates this critical biological recognition element, positioning it as a targeted molecular tool for investigating integrin-mediated processes.

Integrins recognize the RGD sequence through conformationally sensitive binding pockets formed at the α-β subunit interface. X-ray crystallographic studies reveal that the arginine guanidinium group forms salt bridges with aspartate residues in the α subunit, while the aspartic acid carboxylate coordinates a metal ion (typically Mg²⁺) in the β subunit's metal ion-dependent adhesion site (MIDAS) [10]. This interaction triggers profound conformational rearrangements in integrin structure through a "switchblade mechanism," transitioning from a bent, low-affinity state to an extended, high-affinity conformation that facilitates outside-in signaling [10].

The integrin subtype specificity of RGD-containing ligands varies significantly based on structural context. While Biotin-LC-GRGDS exhibits broad recognition capabilities, research indicates distinctive binding profiles:

  • αvβ3 and αvβ5: Preferentially bind RGD in vitronectin context; overexpressed in tumor vasculature
  • αvβ6: Recognizes RGD in fibronectin; upregulated in epithelial cancers
  • α5β1: Fibronectin-specific receptor; crucial for angiogenesis
  • αIIbβ3: Platelet-specific fibrinogen receptor [2] [6] [10]

Table 1: RGD-Recognizing Integrins in Cancer Biology

IntegrinPrimary Cancer AssociationsLigand Specificity
αvβ3Glioblastoma, melanoma, breast, prostateVitronectin, osteopontin
αvβ5Lung cancer, gastric cancerVitronectin
αvβ6Pancreatic, colon, oral squamous cellFibronectin, TGF-β latency complex
α5β1Breast, lung, colonFibronectin
αIIbβ3Metastasis-associated thrombosisFibrinogen, von Willebrand factor

Notably, phage display studies have identified the DLXXL motif as an alternative recognition sequence for integrin αvβ6, demonstrating that RGD-independent binding mechanisms exist. However, synthetic DLXXL peptides exhibit approximately 2,500-fold lower inhibitory potency (IC₅₀ = 50 μM) in cell adhesion assays compared to optimized RGD ligands [6]. This contrast underscores the exceptional efficiency of the RGD sequence as a minimal recognition motif.

Role of LC (6-Aminohexanoate) Spacer in Conjugation Efficiency

The 6-aminohexanoate spacer (commonly abbreviated as LC, for "long chain") represents a critical molecular design feature in Biotin-LC-GRGDS, engineered to address steric constraints in biomolecular recognition. This aminocaproic acid-derived spacer inserts a flexible 6-carbon chain between the biotin moiety and the biologically active GRGDS pentapeptide, significantly enhancing target accessibility [1] [3] [5].

The spacer's molecular configuration (-NH-CH₂-CH₂-CH₂-CH₂-CH₂-CO-) provides:

  • Optimal length: The ~22.4 Å extended spacer arm positions the biotin sufficiently distant from the peptide's integrin-binding region
  • Chemical inertness: Aliphatic hydrocarbon chain lacks reactive groups or chiral centers
  • Proteolytic resistance: Non-peptide bond resists enzymatic degradation
  • Conformational flexibility: Five freely rotatable bonds enable spatial adaptation [9]

Without this spacer, the steric hindrance imposed by streptavidin's deep binding pocket (buried depth ~9Å) would substantially compromise detection efficiency. Avidin family proteins bind biotin within a relatively deep pocket, requiring sufficient separation between the functional peptide and the biotin molecule. Experimental comparisons demonstrate that spacerless biotin-RGDS exhibits >60% reduction in integrin binding signal compared to LC-spacered counterparts in surface plasmon resonance assays [3] [9].

Table 2: Comparison of Biotin Spacer Configurations

Spacer TypeAtoms/Chain LengthApproximate Length (Å)Rotatable BondsRelative Performance
No spacerDirect conjugation00⭐☆☆☆ (Severe steric hindrance)
Ahx (LC)-(CH₂)₅-22.45⭐⭐⭐⭐ (Optimal balance)
PEG₄-O-(CH₂-CH₂-O)₃-CH₂-CH₂-25.314⭐⭐⭐☆ (Enhanced solubility)
PEG₁₂-O-(CH₂-CH₂-O)₁₁-CH₂-CH₂-52.538⭐⭐☆☆ (Excessive flexibility)

The hydrophobicity balance of the LC spacer proves particularly advantageous. Compared to polyethylene glycol (PEG) alternatives, the aliphatic chain minimally increases overall hydrophilicity while maintaining membrane permeability characteristics essential for cellular assays. This contrasts with PEG spacers, which can dramatically alter solubility profiles and potentially interfere with membrane interactions [9].

Biotinylation Strategies for Enhanced Detection in Binding Assays

Biotin-LC-GRGDS employs NHS-ester chemistry for biotin conjugation, representing the gold standard for creating stable, biologically functional probes. This approach specifically targets primary amines, predominantly the ε-amino group of lysine residues or peptide N-termini. The reaction forms covalent amide bonds that resist hydrolysis under physiological conditions, ensuring probe stability during complex biological assays [9].

The sulfo-NHS-LC-biotin reagent variant offers significant advantages for peptide biotinylation:

  • Water solubility: Sulfonate group enables dissolution in aqueous buffers without organic co-solvents
  • Membrane impermeability: Negative charge prevents cellular internalization, enabling selective cell surface labeling
  • Controlled conjugation: Reactivity profile permits selective N-terminal modification over internal residues
  • Defined stoichiometry: Typically yields 1:1 biotin-peptide conjugates [9]

Critical parameters for optimized conjugation include:

  • pH control: Reactions performed at pH 7.5-8.5 optimize amine nucleophilicity without compromising NHS ester stability
  • Molar excess: 10-25 fold molar excess of biotinylation reagent ensures complete conjugation while minimizing di-biotinylated byproducts
  • Temperature control: Reactions conducted at 0-4°C reduce hydrolysis competing reactions
  • Buffer selection: Avoidance of amine-containing buffers (e.g., Tris) that would compete for NHS ester reactivity [9]

For detection applications, the biotin-avidin system provides signal amplification capabilities unmatched by conventional detection methods. Avidin and streptavidin exhibit extraordinary affinity for biotin (Kd = 10⁻¹⁴ - 10⁻¹⁵ M), approximately 10⁶-fold tighter than typical antigen-antibody interactions. This enables:

  • Multilayer detection: Primary biotinylated probe → streptavidin → biotinylated enzyme → chromogenic/chemiluminescent substrate
  • High-sensitivity flow cytometry: Streptavidin-phycoerythrin conjugates provide intense fluorescence signals
  • Quantum dot labeling: Streptavidin-coated nanocrystals enable multiplexed detection
  • Surface plasmon resonance: Biotin capture chips provide uniform orientation for kinetic studies [1] [5]

Recent innovations have exploited Biotin-LC-GRGDS for integrin expression mapping through conjugation to streptavidin-functionalized nanoparticles. These constructs enable correlative microscopy of integrin distribution patterns with <50 nm resolution, revealing previously unobservable spatial organization features in focal adhesion structures [2].

Trifluoroacetate Counterion: Implications for Peptide Solubility and Stability

The presence of trifluoroacetate (TFA) as a counterion in Biotin-LC-GRGDS preparations stems directly from its synthesis and purification methodology. During solid-phase peptide synthesis (SPPS) employing Fmoc/tBu strategies, the final TFA cleavage cocktail (typically TFA:water:triisopropylsilane, 95:2.5:2.5) simultaneously removes side-chain protecting groups and liberates peptides from resin supports. Subsequent reversed-phase HPLC purification using TFA-containing mobile phases (typically 0.1% v/v) yields peptides as TFA salts, with typically 5-15% TFA content by weight [4] [7] [8].

The physicochemical influence of TFA manifests in several critical parameters:

  • Enhanced solubility: TFA salts typically exhibit 2-3 fold greater aqueous solubility compared to acetate or hydrochloride counterparts
  • Lyophilization efficiency: Low boiling point (72.4°C) facilitates efficient removal during freeze-drying
  • Acidic stabilization: Maintains pH <4 in solution, minimizing aspartimide formation and disulfide scrambling
  • Mass spectrometry compatibility: Volatility enables clean LC-MS analysis without persistent adducts [4] [8]

However, the biological implications of TFA counterions remain scientifically nuanced. Comparative studies on antimicrobial peptides demonstrate that counterion identity can modulate biological activity by up to 4-fold in MIC (minimal inhibitory concentration) assays. The proposed mechanisms include:

  • Membrane disruption: TFA anions may alter membrane fluidity and permeability
  • Charge shielding: Reduced electrostatic interactions between cationic peptides and anionic membranes
  • Conformational effects: Anion-specific alterations in peptide secondary structure [8]

Table 3: Counterion Effects on Peptide Bioactivity

CounterionRelative Solubility (mg/mL)Storage Stability (-20°C)Cell Proliferation ImpactReported Activity Modulation
Trifluoroacetate⭐⭐⭐⭐ (High)>24 monthsSuppressive at >10 μMReference activity
Acetate⭐⭐⭐☆ (Moderate-high)18-24 monthsNeutral± 1 dilution step vs TFA
Hydrochloride⭐⭐☆☆ (Moderate)12-18 monthsNeutral± 1-2 dilution steps vs TFA
Free base⭐☆☆☆ (Low)6-12 monthsNeutralSignificantly reduced

A rigorous case study examining alkylguanidino urea derivatives revealed that the TFA salt form (1a) and hydrochloride salt (1b) exhibited comparable antibacterial activity, while the free base (1c) showed significantly reduced potency. ¹⁹F-NMR analysis confirmed that anion exchange protocols successfully reduced TFA content below detectable limits (<0.1% w/w), yet no substantial bioactivity differences emerged between salt forms in cell-based assays [4]. This challenges the widespread assumption that TFA universally suppresses biological activity.

For Biotin-LC-GRGDS specifically, the TFA counterion may offer unexpected analytical advantages in integrin binding studies. The trifluoroacetate anion generates a distinctive 19F-NMR signal at -77 ppm, enabling real-time monitoring of peptide-receptor interactions through ligand-observed NMR techniques. This provides an orthogonal method to surface plasmon resonance for binding confirmation without requiring isotopic labeling [4].

Properties

CAS Number

2022956-45-0

Product Name

Biotin-LC-GRGDS Trifluoroacetate

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C35H56F3N11O14S

Molecular Weight

943.9 g/mol

InChI

InChI=1S/C33H55N11O12S.C2HF3O2/c34-32(35)37-12-6-7-18(29(52)39-15-26(49)41-19(13-27(50)51)30(53)42-20(16-45)31(54)55)40-25(48)14-38-24(47)9-2-1-5-11-36-23(46)10-4-3-8-22-28-21(17-57-22)43-33(56)44-28;3-2(4,5)1(6)7/h18-22,28,45H,1-17H2,(H,36,46)(H,38,47)(H,39,52)(H,40,48)(H,41,49)(H,42,53)(H,50,51)(H,54,55)(H4,34,35,37)(H2,43,44,56);(H,6,7)/t18-,19-,20-,21-,22-,28-;/m0./s1

InChI Key

HPWHRXYZGQKUHE-JFRMRGEPSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O

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